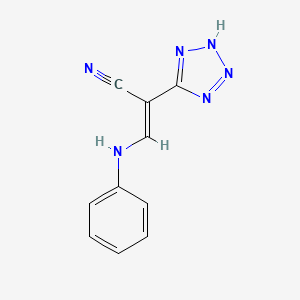
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, also known as ATZ, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a nitrogen-containing organic compound with a molecular weight of 219.24 g/mol, and is composed of two aniline groups, two prop-2-enenitrile groups, and a 2H-tetrazol-5-yl group. ATZ is a versatile compound that can be used in a variety of applications, including drug development, organic synthesis, and as a catalyst in organic reactions.
科学的研究の応用
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : A study by Sanna et al. (2002) explored the synthesis and antimicrobial activity of substituted prop-2-enenitriles. Although it does not specifically mention (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile, it provides insights into the antimicrobial potential of structurally related compounds (Sanna et al., 2002).
Photochemical Properties
- E/Z Photoisomerization : Chiacchio et al. (1988) investigated the photoisomerization of 3-phenyl-3-(N-substituted amino)- and 3-phenyl-3-(N,N-disubstituted amino)-prop-2-enenitriles, which are closely related to the compound of interest. Their findings on the mechanism of photoisomerization could be relevant to understanding the photochemical behavior of this compound (Chiacchio et al., 1988).
Photophysical and Spectroscopic Studies
- Chalcone-Analogue Dyes : Research by Rurack et al. (2000) on substituted chalcones, which are chemically related to this compound, discussed their photophysical properties. This could provide a basis for understanding the spectroscopic behavior of the compound (Rurack et al., 2000).
Applications in Material Science
- Electroactive Materials : A study by Gu et al. (2015) on oligoaniline-containing electroactive materials showcases the potential use of aniline derivatives in creating materials with enhanced electroactive properties. This could be relevant to the applications of this compound in material sciences (Gu et al., 2015).
Catalytic Applications
- Ruthenium(II) Complexes in Catalysis : Donthireddy et al. (2020) explored ruthenium(II) complexes with N-heterocyclic carbene ligands for catalytic applications. The research on aniline derivatives as part of these complexes could provide insights into the catalytic potential of this compound (Donthireddy et al., 2020).
DNA Binding and Antioxidant Activities
- Silver(I) Complexes with Aniline Derivatives : Research by Wu et al. (2014) on silver(I) complexes with bis(benzimidazolyl)aniline derivatives provided insights into DNA-binding properties and antioxidant activities. This could be extrapolated to understand similar properties of this compound (Wu et al., 2014).
Luminescent Materials
- Ruthenium Polypyridyl Complexes : A study by Stagni et al. (2006) on ruthenium polypyridyl complexes with aryltetrazolate ligands, closely related to the tetrazolyl group in the compound of interest, might shed light on its potential in creating luminescent materials (Stagni et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile involves the reaction of aniline with 2H-tetrazol-5-ylacetonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "Aniline", "2H-tetrazol-5-ylacetonitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve aniline in a suitable solvent (e.g. ethanol) and add the base to the solution.", "Step 2: Add 2H-tetrazol-5-ylacetonitrile to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |
| 1020252-60-1 | |
分子式 |
C10H8N6 |
分子量 |
212.21 g/mol |
IUPAC名 |
3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16) |
InChIキー |
SOXCTISAYHQOEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
正規SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


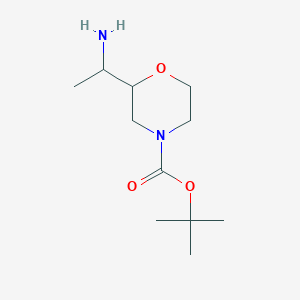
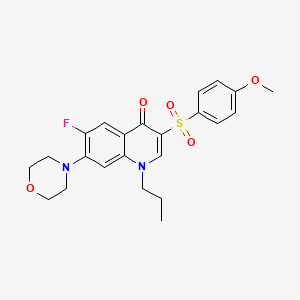
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![6-((4-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

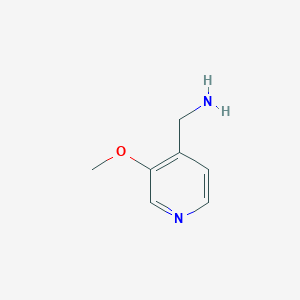
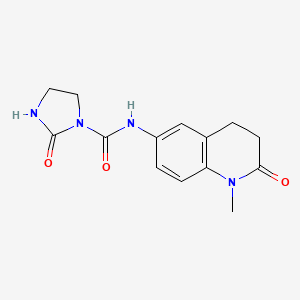
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)


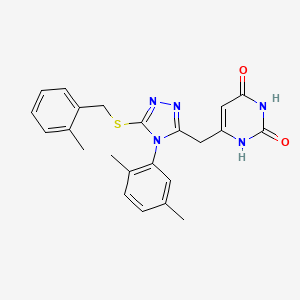
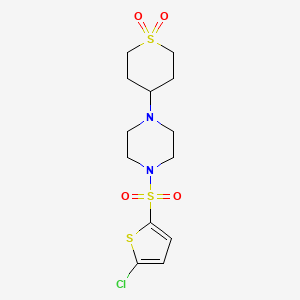
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2700889.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)
